molecular formula C13H7F4NO2 B6393681 MFCD18318384 CAS No. 1261901-69-2

MFCD18318384

Cat. No.: B6393681
CAS No.: 1261901-69-2
M. Wt: 285.19 g/mol
InChI Key: XVAJHNVWUMWVLK-UHFFFAOYSA-N
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Description

However, the available data includes detailed analyses of structurally and functionally related compounds, which can serve as a robust framework for comparative evaluation. This article synthesizes information from multiple authoritative sources to highlight key similarities and differences among heterocyclic and aromatic compounds, focusing on molecular properties, synthesis methods, and bioactivity profiles.

Properties

IUPAC Name

5-[2-fluoro-3-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F4NO2/c14-11-9(2-1-3-10(11)13(15,16)17)7-4-8(12(19)20)6-18-5-7/h1-6H,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVAJHNVWUMWVLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)F)C2=CC(=CN=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F4NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50688256
Record name 5-[2-Fluoro-3-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50688256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261901-69-2
Record name 5-[2-Fluoro-3-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50688256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Fluoro-3-trifluoromethylphenyl)nicotinic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 2-Fluoro-3-trifluoromethylbenzene.

    Nitration: The benzene derivative undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine group.

    Coupling Reaction: The amine group is coupled with a nicotinic acid derivative under specific conditions to form the final product.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and reduction processes, followed by purification steps such as recrystallization or chromatography to obtain the pure product .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic ring, leading to the formation of quinones.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed:

Scientific Research Applications

5-(2-Fluoro-3-trifluoromethylphenyl)nicotinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(2-Fluoro-3-trifluoromethylphenyl)nicotinic acid involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparative Analysis of Structurally Related Compounds

The following compounds from the evidence share structural motifs (e.g., halogenated aromatic rings, fused heterocycles) and functional groups with hypothetical analogs of "MFCD18318384":

CAS 918538-05-3 (MDL: MFCD11044885)

  • Molecular Formula : C₆H₃Cl₂N₃
  • Safety: Hazard warnings for skin/eye irritation (H315-H319-H335) .
  • Synthesis : Reacts 2,4-dichloropyrrolo[1,2-f][1,2,4]triazine with 5-cyclobutyl-1H-pyrazol-3-amine under catalytic conditions .

CAS 1046861-20-4 (MDL: MFCD13195646)

  • Molecular Formula : C₆H₅BBrClO₂
  • Key Properties: Molecular Weight: 235.27 g/mol Polarity: High topological polar surface area (TPSA = 40.46 Ų) .
  • Synthesis : Palladium-catalyzed cross-coupling in tetrahydrofuran/water at 75°C .

CAS 428854-24-4 (MDL: MFCD22741544)

  • Molecular Formula : C₁₇H₁₅FN₈
  • Key Properties :
    • Molecular Weight: 350.35 g/mol
    • Structural Features: Fluorobenzyl-substituted pyrazolopyridine core .
    • Bioactivity: High synthetic accessibility score (2.07) and leadlikeness .
  • Synthesis : Multi-step protocol involving carbamate intermediates and LC-MS purification .

CAS 1761-61-1 (MDL: MFCD00003330)

  • Molecular Formula : C₇H₅BrO₂
  • Key Properties :
    • Molecular Weight: 201.02 g/mol
    • Solubility: 0.687 mg/mL in aqueous solutions .
    • Safety: Moderate toxicity (H302: harmful if swallowed) .
  • Synthesis : Catalyzed by A-FGO in tetrahydrofuran under reflux .

Data Table: Comparative Overview

Property CAS 918538-05-3 CAS 1046861-20-4 CAS 428854-24-4 CAS 1761-61-1
Molecular Weight 188.01 g/mol 235.27 g/mol 350.35 g/mol 201.02 g/mol
TPSA 48.98 Ų 40.46 Ų Not reported Not reported
Log S (Solubility) -2.99 -2.99 -2.47 -2.47
BBB Permeability Yes Yes Not reported Not reported
Hazard Warnings H315-H319-H335 Warning Not reported H302
Synthesis Complexity Moderate High High Low

Key Findings and Discussion

Structural Influences on Bioactivity :

  • Halogenated compounds (e.g., CAS 918538-05-3 and 1046861-20-4) exhibit higher BBB permeability due to lipophilic Cl/Br substituents .
  • Fluorinated analogs (e.g., CAS 428854-24-4) show enhanced metabolic stability, aligning with trends in medicinal chemistry .

Synthetic Accessibility :

  • Palladium-catalyzed methods (CAS 1046861-20-4) require stringent conditions but yield high purity .
  • Green chemistry approaches (CAS 1761-61-1) using recyclable catalysts (A-FGO) reduce environmental impact .

Safety Profiles :

  • Chlorinated and brominated compounds pose higher risks of skin/eye irritation (H315-H319) compared to fluorinated derivatives .

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